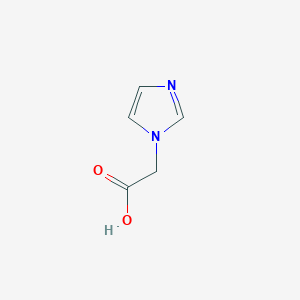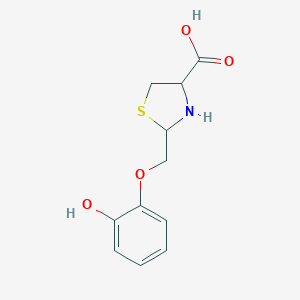
2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid, also known as HTCA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of thiazolidinecarboxylic acids, which have been extensively studied for their diverse biological activities.
Scientific Research Applications
2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In diabetes research, 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has been shown to improve insulin sensitivity and glucose uptake in adipocytes. 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has also been shown to inhibit the expression of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of insulin resistance.
In inflammation research, 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has been shown to inhibit the production of inflammatory mediators, such as prostaglandin E2 and nitric oxide, in macrophages. 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has also been shown to inhibit the expression of inflammatory cytokines, such as IL-1β and IL-6, in microglia.
Mechanism Of Action
The exact mechanism of action of 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid is not fully understood. However, it has been proposed that 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid may exert its biological effects by modulating various signaling pathways, such as the NF-κB pathway and the MAPK pathway. 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has also been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism and inflammation.
Biochemical And Physiological Effects
2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has been shown to have various biochemical and physiological effects. In cancer cells, 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has been shown to induce apoptosis by activating caspase-3 and caspase-9. 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has also been shown to inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL.
In adipocytes, 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has been shown to increase the expression of glucose transporter type 4 (GLUT4), which is involved in glucose uptake. 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has also been shown to increase the phosphorylation of AMPK, which is involved in the regulation of energy metabolism.
In macrophages, 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has been shown to inhibit the production of inflammatory mediators, such as prostaglandin E2 and nitric oxide. 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has also been shown to inhibit the expression of inflammatory cytokines, such as TNF-α and IL-6.
Advantages And Limitations For Lab Experiments
2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It is also stable under normal lab conditions, which allows for long-term storage and use. 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has also been shown to have low toxicity in vitro.
However, there are some limitations to using 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid in lab experiments. One limitation is that it may not be effective in vivo, as it may be metabolized or eliminated too quickly. Another limitation is that it may not be specific to a particular target, as it may have off-target effects.
Future Directions
There are several future directions for research on 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid. One direction is to study its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to study its mechanism of action in more detail, to better understand how it exerts its biological effects. Finally, another direction is to develop more specific and potent analogs of 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid, to improve its efficacy and reduce its off-target effects.
Synthesis Methods
2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid can be synthesized by reacting 2-hydroxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst to form 2-(2-hydroxyphenyl)-N'-(thiazolidin-4-ylidene) hydrazinecarbothioamide. This intermediate can then be further reacted with formaldehyde to form 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid.
properties
CAS RN |
103182-84-9 |
|---|---|
Product Name |
2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid |
Molecular Formula |
C11H13NO4S |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
2-[(2-hydroxyphenoxy)methyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C11H13NO4S/c13-8-3-1-2-4-9(8)16-5-10-12-7(6-17-10)11(14)15/h1-4,7,10,12-13H,5-6H2,(H,14,15) |
InChI Key |
IYYYFSJXZPBIQS-UHFFFAOYSA-N |
SMILES |
C1C(NC(S1)COC2=CC=CC=C2O)C(=O)O |
Canonical SMILES |
C1C(NC(S1)COC2=CC=CC=C2O)C(=O)O |
synonyms |
2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



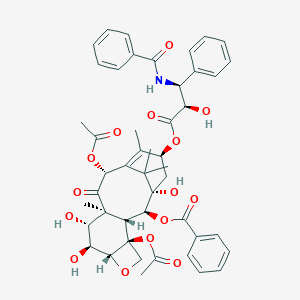
![2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid](/img/structure/B21226.png)
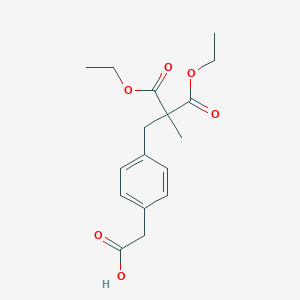
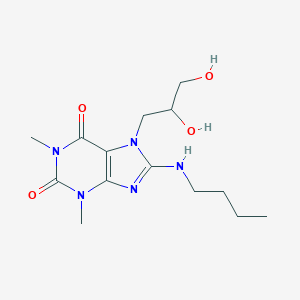
![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(9-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21238.png)
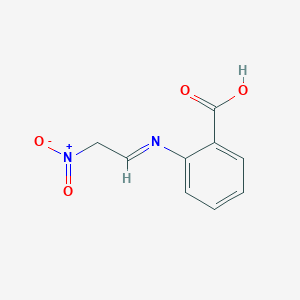
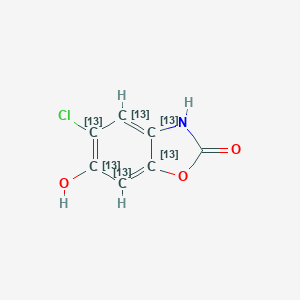
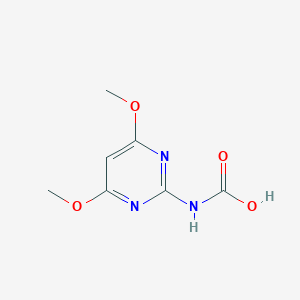
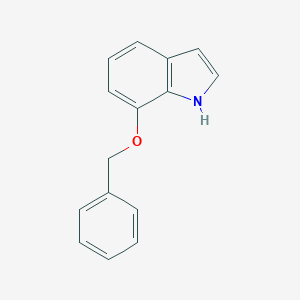
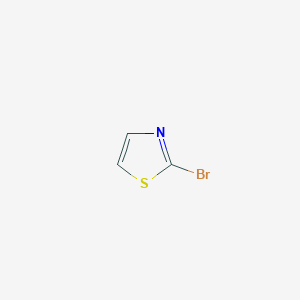
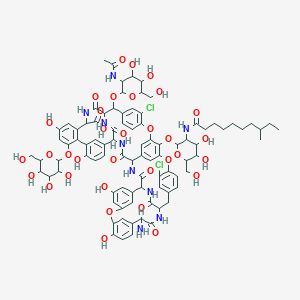
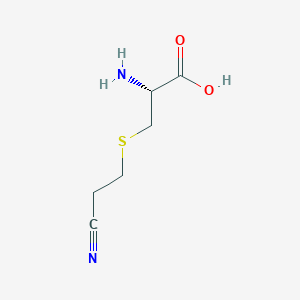
![2-[4-(Propan-2-yl)phenyl]propanenitrile](/img/structure/B21259.png)
